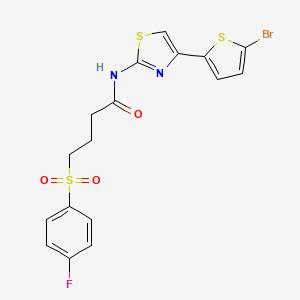

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

Properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2O3S3/c18-15-8-7-14(26-15)13-10-25-17(20-13)21-16(22)2-1-9-27(23,24)12-5-3-11(19)4-6-12/h3-8,10H,1-2,9H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWKEICKECMQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Replacing the thiophene-thiazole core with benzo[d]thiazole () simplifies synthesis but may alter steric and electronic interactions in biological targets.

Brominated Thiophene/Thiazole Derivatives

Key Observations :

- Bromine at the 5-position of thiophene (target compound) vs. bromophenyl in ’s oxazole derivative may influence π-π stacking in enzyme active sites.

- 2D291 () demonstrates that bromine enhances bioactivity in cytokine induction, suggesting the target compound’s 5-bromothiophen group could similarly modulate potency.

Fluorophenyl Sulfonyl Derivatives

Key Observations :

- Fluorine’s electron-withdrawing nature enhances sulfonyl group stability and may improve membrane permeability .

Analytical Data Comparison

Notes:

- The target compound’s 5-bromothiophene moiety would produce distinct downfield shifts in ¹H NMR (δ ~7.8–8.0) .

- IR bands for sulfonyl (∼1350–1150 cm⁻¹) and amide (∼1680 cm⁻¹) groups are consistent across analogs .

Structure-Activity Relationship (SAR) Insights

Core Heterocycles : Thiazole-thiophene hybrids (target) vs. benzo[d]thiazole () may offer better metabolic stability due to reduced aromatic oxidation.

Linker Flexibility : The butanamide chain (target) provides conformational flexibility, whereas rigid linkers (e.g., hydrazine in ) may favor entropy-driven binding.

Q & A

Q. What are the optimal synthetic routes for this compound, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions starting from 5-bromothiophene-2-carboxaldehyde and 4-fluorophenylsulfonyl precursors. Key steps include:

- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux in ethanol .

- Sulfonylation : Reaction of the thiazole intermediate with 4-fluorobenzenesulfonyl chloride in dry pyridine at 0–5°C to avoid side reactions .

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylbutanamide moiety to the thiazole core . Critical parameters include temperature control (±2°C), pH adjustment (6.5–7.5 for amidation), and solvent purity (e.g., anhydrous DMF). Yields range from 45–68% after HPLC purification .

Q. Which spectroscopic techniques are prioritized for structural validation?

- NMR : H and C NMR identify substituent patterns (e.g., bromothiophene protons at δ 7.2–7.4 ppm; sulfonyl group carbons at δ 115–120 ppm) .

- HRMS : Confirms molecular ion [M+H] at m/z 498.9923 (calc. 498.9928) with <3 ppm error .

- FT-IR : Sulfonamide S=O stretches at 1160 cm and 1360 cm distinguish it from sulfonic acids . Purity is assessed via HPLC (C18 column, 95:5 acetonitrile/water, Rt = 8.2 min) .

Advanced Research Questions

Q. How can crystallographic and computational data discrepancies in conformational analysis be resolved?

Discrepancies often arise between X-ray crystal structures (planar thiazole rings) and DFT-optimized geometries (slight puckering). Methodological approaches include:

- SHELXL refinement : Apply TWIN/BASF commands to address twinning artifacts in crystallography .

- DFT benchmarking : Compare B3LYP/6-311+G(d,p) calculations with MP2 methods to assess ring puckering energetics (ΔE < 2 kcal/mol suggests flexibility) .

- Dynamic NMR : Probe solution-phase conformers via variable-temperature F NMR (line broadening at −40°C indicates rotational barriers) .

Q. What strategies address contradictory biological activity across cell lines?

For inconsistent IC values (e.g., 2.1 μM in HeLa vs. 8.7 μM in MCF-7):

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets like HSP90 .

- Metabolic stability screening : Incubate with liver microsomes to identify CYP450-mediated dehalogenation (bromine loss reduces potency) .

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells reveals pathway-specific outliers (e.g., apoptosis genes upregulated only in HeLa) .

Data-Driven Insights

Q. Table 1: Substituent Effects on Biological Activity (Analog Comparison)

Methodological Recommendations

- Crystallization : Use vapor diffusion with 2:1 ethyl acetate/hexane for single-crystal growth .

- SAR Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the thiophene 3-position to improve target binding .

- Data Reproducibility : Validate biological assays with ≥3 independent replicates and orthogonal methods (e.g., SPR alongside cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.